NH2-PEG4-COOMe
Description
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (molecular formula: C₁₂H₂₅NO₆, molecular weight: 279.33 g/mol) is a polyethylene glycol (PEG)-based derivative featuring a methyl ester terminus and a primary amine group at the terminal position of the PEG chain . This compound is utilized in bioconjugation, drug delivery systems, and as a building block in PROTAC (Proteolysis-Targeting Chimera) development due to its amphiphilic nature, which balances solubility and cellular permeability .
Properties
Molecular Formula |
C12H25NO6 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C12H25NO6/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h2-11,13H2,1H3 |
InChI Key |
VLFKACRIAGHXGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Key Methodology:
Preparation of Tosylate Intermediates:
Tosylates are synthesized from alcohol precursors, which are then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) to introduce azide groups.
Example:
To a solution of tosylate in DMF, NaN₃ (1.5 equivalents) is added, and the mixture is stirred at room temperature to afford azido-terminated oligoethylene glycol derivatives.Azide Formation:
The nucleophilic substitution of the tosylate group with azide yields azido-oligoethylene glycol compounds, which are crucial intermediates for further modifications.
Data Table 1: Synthesis of Azido-Oligoethylene Glycol Intermediates
| Step | Reagents | Solvent | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 1 | Tosylate precursor | - | - | - | NMR confirmed |
| 2 | NaN₃ (1.5 eq) | DMF | Room temperature | 85-90 | ¹H NMR, ¹³C NMR, HRMS |
Conversion to Methyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
The key step involves transforming the azide-terminated oligoethylene glycol into the corresponding amine, followed by methylation to form the methyl ester of the amino compound.
Reduction of Azide to Amine
Catalytic Hydrogenation:
Azides are reduced to amines via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Reaction conditions:Alternative Chemical Reduction:
Lithium aluminum hydride (LiAlH₄) or other hydride reagents can also be employed for azide reduction, but catalytic hydrogenation remains preferred for its selectivity and milder conditions.
Esterification to Methyl Ester
Once the amino group is obtained, the carboxylic acid precursor (if present) is methylated to yield the methyl ester:
- Methylation via Dimethyl Sulfate or Diazomethane:
- Typically, methylation is performed using diazomethane or methyl iodide in the presence of a base.
- Alternatively, methyl esterification can be achieved via Fischer esterification under acidic conditions, although this is less common for sensitive intermediates.
Data Table 2: Synthesis of Methyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
| Step | Reagents | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|
| 1 | Azide reduction (Pd/C, H₂) | 25°C, 12 h | >99 | NMR, HRMS |
| 2 | Methylation (e.g., methyl iodide) | RT, inert atmosphere | 85-90 | ¹H NMR, ¹³C NMR |
Functionalization and Final Compound Assembly
Further modifications involve attaching the methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate moiety to other molecular frameworks, such as in the synthesis of conjugates or derivatives.
Amidation Reactions
- Coupling with Carboxylic Acids:
The amino group reacts with activated carboxylic acids using coupling reagents such as HATU, HBTU, or EDCI in DMF, often in the presence of DIPEA or TEA as base.
Reaction conditions:
Click Chemistry for Linker Attachment
- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
Azide groups on intermediates are reacted with terminal alkynes to form 1,2,3-triazoles, facilitating the construction of complex molecular architectures with high regioselectivity and yields (~85-95%).
Notes on Reaction Optimization and Yields
Solvent Choice:
Ethanol, Dioxane, and DMF are the preferred solvents, providing good solubility and reaction control.Catalyst Loading:
Palladium catalysts are used at 5-10 mol% for hydrogenation, ensuring complete reduction without over-reduction.Reaction Times:
Typically range from 4 to 24 hours depending on scale and reagent reactivity.Purification:
Products are purified via silica gel chromatography, semi-preparative HPLC, or recrystallization, achieving purities >95% as confirmed by NMR and HRMS.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a synthetic compound with a long-chain structure that includes multiple ether linkages and an amino group. It is a derivative of tetraoxapentadecanoic acid and is utilized in chemical and biological applications because of its structural properties. The molecular formula for Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is with a molecular weight of approximately 321.41 g/mol. It is soluble in organic solvents and has potential as a building block in the synthesis of larger biomolecules or polymers.
Applications
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate has diverse applications.
Pharmaceuticals Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate serves as a precursor for drug development. Research focuses on its binding affinities with various biological targets to understand potential therapeutic effects and optimize its use in drug formulations. These studies may include exploring its interactions to elucidate therapeutic effects and optimize drug formulations.
Chemical Reactions and Biological Activities The chemical behavior of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate can be explored through various reactions. Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate exhibits several biological activities.
Structural comparison
Several compounds share structural similarities with methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | Similar long-chain structure | Enhanced stability due to tert-butyl group |
| 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | Contains an azide functional group | Useful for click chemistry applications |
| Polyethylene glycol derivatives | Varying chain lengths and functional groups | Known for biocompatibility and solubility |
Mechanism of Action
The mechanism of action of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ether linkages provide flexibility and solubility. These interactions facilitate the compound’s incorporation into drug delivery systems and its ability to modify biomolecules .
Comparison with Similar Compounds
Benzyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate
- Structure : Benzyl ester with a hydroxyl group (HO-PEG4-benzyl ester).
- Molecular Formula : C₁₈H₂₈O₇ (MW: 356.41 g/mol) .
- Key Differences :
- Ester Group : Benzyl (aromatic) vs. methyl (aliphatic) in the target compound. The benzyl group enhances lipophilicity, favoring membrane penetration but reducing aqueous solubility.
- Functional Group : Hydroxyl (-OH) vs. amine (-NH₂). The hydroxyl group limits reactivity to esterification or etherification, whereas the amine enables nucleophilic conjugation (e.g., with NHS esters) .
- Applications : Primarily used in hydrophobic drug formulations or as a precursor for further benzyl-protected intermediates .
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
- Structure: tert-Butyl ester with an amine group (Amino-PEG4-Boc).
- Molecular Formula: C₁₅H₂₉NO₆ (MW: 322.40 g/mol) .
- Key Differences: Ester Group: tert-Butyl (bulky, stable) vs. methyl. The tert-butyl group offers superior hydrolytic stability, making it ideal for acid-sensitive reactions . Synthesis: Synthesized via hydrogenation of a nitro precursor using Pd/C in methanol (96% yield) . Applications: Widely used in PROTACs (e.g., encorafenib-based degraders) due to its stability in physiological conditions .
- Price : Higher cost (€56–1,650/g) compared to the methyl ester, reflecting its protective group utility .
tert-Butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic Acid
- Structure : Free carboxylic acid with an amine group (NH₂-PEG4-COOH).
- Molecular Formula: C₁₁H₂₁NO₇ (MW: 279.29 g/mol) .
- Key Differences :
- Applications : Direct use in peptide synthesis or as a linker for solid-phase chemistry .
Comparative Data Table
| Compound Name | Ester Group | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | Methyl | -NH₂ | C₁₂H₂₅NO₆ | 279.33 | Drug delivery, bioconjugation |
| Benzyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate | Benzyl | -OH | C₁₈H₂₈O₇ | 356.41 | Hydrophobic drug formulations |
| tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | tert-Butyl | -NH₂ | C₁₅H₂₉NO₆ | 322.40 | PROTACs, stable intermediates |
| tert-Butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate | tert-Butyl | -N₃ | C₁₅H₂₉N₃O₆ | 363.41 | Click chemistry, ADCs |
| 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic Acid | - | -NH₂, -COOH | C₁₁H₂₁NO₇ | 279.29 | Peptide synthesis, linkers |
Biological Activity
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a synthetic compound notable for its unique structural properties, which include a long-chain structure with multiple ether linkages and an amino group. This compound, with the molecular formula and a molecular weight of approximately 279.33 g/mol, is primarily utilized in various chemical and biological applications. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by:
- Long-chain configuration : This enhances its solubility in organic solvents.
- Presence of an amino group : This functional group allows for various chemical reactions and interactions with biological targets.
Biological Activities
Research indicates that methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate exhibits several biological activities:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in developing antimicrobial agents.
- Drug Delivery Systems : The compound can be utilized as a building block in the synthesis of drug delivery systems due to its ability to modify biomolecules effectively.
- Biocompatibility : Its structural features enhance biocompatibility, making it suitable for applications in drug formulation and bioconjugation strategies.
Interaction Studies
Understanding the interactions of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate with various biological targets is crucial for elucidating its therapeutic potential. Studies focus on:
- Binding Affinities : Research has been conducted to analyze the binding affinities of this compound with different proteins and enzymes.
- Mechanism of Action : The mechanism through which this compound exerts its effects is an area of active investigation. It is believed that the amino group plays a significant role in facilitating interactions with biological macromolecules.
Comparative Analysis
To better understand the unique properties of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | Similar long-chain structure | Enhanced stability due to tert-butyl group |
| 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | Contains an azide functional group | Useful for click chemistry applications |
| Polyethylene glycol derivatives | Varying chain lengths and functional groups | Known for biocompatibility and solubility |
This comparison highlights how methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate stands out due to its specific combination of an amino group with a tetraoxa structure.
Case Studies
Several case studies have explored the biological activity of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate:
-
Study on Antimicrobial Activity :
- A study investigated the antimicrobial properties against various bacterial strains. Results indicated significant inhibitory effects at certain concentrations.
-
Drug Delivery Applications :
- Research demonstrated the use of this compound in creating nanoparticles for targeted drug delivery systems. The findings suggested improved bioavailability and reduced side effects compared to conventional delivery methods.
-
Bioconjugation Strategies :
- Another study focused on the compound's role in bioconjugation processes. It was shown that attaching this compound to therapeutic agents enhanced their stability and efficacy.
Q & A
Basic: What are standard synthetic routes for Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate?
Methodological Answer:
The compound is synthesized via a multi-step sequence starting from tetraethylene glycol derivatives. A key step involves catalytic hydrogenation of an azide intermediate. For example, tert-butyl analogs are produced by hydrogenating 1-azido precursors using Pd/C (10%) in methanol under H₂ at 20°C for 1 hour, achieving yields up to 96% . For the methyl ester variant, analogous steps can be adapted, substituting tert-butyl with methyl esterification. Optimization of reaction time, catalyst loading, and solvent purity is critical to minimize side reactions .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm structural integrity. Peaks at δ 3.50–3.70 ppm (PEG chain protons) and δ 1.43 ppm (tert-butyl group in analogs) are diagnostic .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 322 [MH⁺] for tert-butyl analogs) validate molecular weight .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N percentages .
Basic: What are the primary research applications of this compound?
Methodological Answer:
The compound serves as:
- PROTAC Linker : Its PEG chain enhances solubility and spacing between target-binding and E3 ligase-recruiting moieties. Applications include BRAF inhibitor development and protein degradation studies .
- Drug Conjugation : The amino group enables covalent attachment to carboxylic acid-containing drugs via NHS ester or carbodiimide chemistry .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
Key variables include:
- Catalyst Selection : Pd/C (10%) is standard, but alternative catalysts (e.g., PtO₂) may reduce reaction time.
- Solvent Purity : Anhydrous methanol minimizes hydrolysis of intermediates.
- Temperature Control : Maintaining 20°C prevents thermal degradation of azide precursors.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials .
Advanced: How to resolve contradictions in reported synthesis yields (e.g., 71% vs. 96%)?
Methodological Answer:
Discrepancies arise from:
- Catalyst Activity : Fresh vs. recycled Pd/C impacts hydrogenation efficiency.
- Scaling Effects : Milligram vs. gram-scale reactions may alter mixing efficiency and gas diffusion.
- Intermediate Stability : Azide intermediates are light-sensitive; inert atmosphere handling improves consistency.
Validate protocols via replicate experiments and LC-MS monitoring of intermediates .
Advanced: How does PEG chain length impact PROTAC linker performance?
Methodological Answer:
- Solubility : Longer PEG chains (e.g., PEG4 vs. PEG6) improve aqueous solubility but may reduce cell permeability.
- Flexibility : Shorter chains enhance rigidity, favoring specific protein-protein interactions.
- In Vivo Stability : PEG4 balances metabolic stability and steric requirements. Comparative studies using SPR or cellular degradation assays are recommended .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 4–9) at 37°C; monitor degradation via HPLC over 24–72 hours.
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and quantify intact compound using LC-MS.
- Plasma Stability : Incubate in human plasma (37°C); precipitate proteins with acetonitrile and analyze supernatant .
Advanced: How to address discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Impurity Profiling : Use HSQC or COSY NMR to identify minor peaks from side products (e.g., unreacted azides or oxidized PEG chains).
- Deuterated Solvent Effects : Ensure consistent solvent (CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations.
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to validate purity and integration ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
